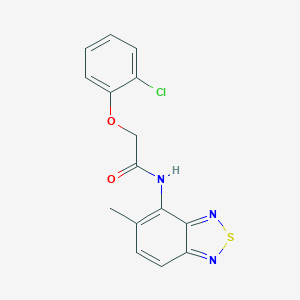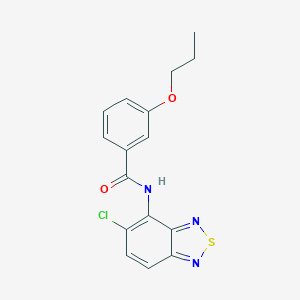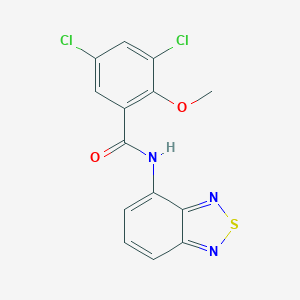![molecular formula C25H24ClN3O2 B244332 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide, also known as BMS-986168, is a small molecule drug that has recently gained attention in the scientific community. It belongs to the class of drugs known as piperazine derivatives and has been found to have potential therapeutic applications in the treatment of various diseases. In
科学的研究の応用
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have potent and selective activity against the human 5-HT1A receptor, which is implicated in the pathophysiology of several diseases, including anxiety, depression, and schizophrenia. N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has also been found to have activity against the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
作用機序
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. It also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine signaling. The combined effect of these actions is believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
Biochemical and Physiological Effects:
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been shown to have potent and selective activity against the human 5-HT1A receptor, which results in the activation of downstream signaling pathways. It has also been shown to have activity against the dopamine D2 receptor, which results in the inhibition of dopamine signaling. These actions are believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
実験室実験の利点と制限
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has several advantages for lab experiments. It has high potency and selectivity for the human 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in disease pathophysiology. However, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide also has some limitations. It is a small molecule drug and may have limited bioavailability and pharmacokinetic properties in vivo.
将来の方向性
There are several future directions for the study of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. One direction is the further characterization of its pharmacokinetic properties in vivo. Another direction is the investigation of its therapeutic potential in animal models of disease. Additionally, the development of analogs of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide with improved pharmacokinetic properties may also be a promising avenue for future research. Finally, the investigation of the role of the human 5-HT1A receptor in disease pathophysiology may also be an important area of future research.
合成法
The synthesis of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with piperazine to form N-(4-chlorobenzoyl)piperazine. This is then reacted with 4-aminophenyl-2-methylbenzoate to form the final product, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
特性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-4-2-3-5-23(18)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30) |
InChIキー |
XMTGPIJIGALMKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)




